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molecular formula C12H12N2O B053647 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-75-9

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

Cat. No. B053647
M. Wt: 200.24 g/mol
InChI Key: GLHMAFAXJJECMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04985422

Procedure details

3,4-Dihydro-4-methylcyclopent[b]indol-1(2H)-one oxime (1.53 g), polyphosphoric acid (40 g) and dioxan (15 ml) were heated at 110°-120° for 2.2h under nitrogen. The reaction mixture was cooled, and treated with 2N sodium carbonate solution (`l). The suspension was extracted with ethyl acetate (4×400 ml) and the combined extracts were dried. Evaporation gave a solid (1.43 g) which was recrystallised from ethyl acetate/cyclohexane. This solid was purified by FCC, eluting with System A (200:10:1) to give a solid (1.26 g) which was recrystallised from ethanol to provide the title compound (960 mg), m.p. 234°-238°.
Name
3,4-Dihydro-4-methylcyclopent[b]indol-1(2H)-one oxime
Quantity
1.53 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
2.2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[N:14]O)[CH2:12][CH2:13][C:3]1=2.C(=O)([O-])[O-:17].[Na+].[Na+]>O1CCOCC1>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:17])[NH:14][CH2:12][CH2:13][C:3]1=2 |f:1.2.3|

Inputs

Step One
Name
3,4-Dihydro-4-methylcyclopent[b]indol-1(2H)-one oxime
Quantity
1.53 g
Type
reactant
Smiles
CN1C2=C(C=3C=CC=CC13)C(CC2)=NO
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Smiles
Name
2.2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with ethyl acetate (4×400 ml)
CUSTOM
Type
CUSTOM
Details
the combined extracts were dried
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C=3C=CC=CC13)C(NCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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